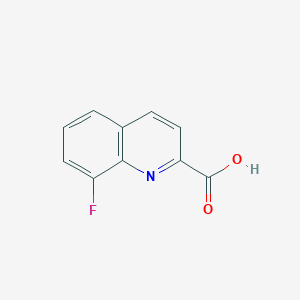

8-Fluoroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHHCKXIHRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650805 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-13-2 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoroquinoline-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Fluoroquinoline-2-carboxylic Acid

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined with the electronic modifications imparted by the fluorine atom, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial aspect in modern drug design. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white or off-white crystalline powder.[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 914208-13-2 | [1][2] |

| Molecular Formula | C₁₀H₆FNO₂ | [2][3] |

| Molecular Weight | 191.16 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126.3 °C (Predicted) | [4] |

| Boiling Point | 342.51 °C (Predicted) | [4] |

| Density | 1.44 g/cm³ (Predicted) | [4] |

| Water Solubility | 790.62 - 6556.6 mg/L (Predicted) | [4] |

| SMILES | O=C(O)C1=NC2=C(C=CC=C2F)C=C1 | [2][3] |

| InChI Key | IAHHHCKXIHRMHY-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The spectrum will show distinct signals for the five aromatic protons on the quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the fluorine and carboxylic acid substituents.

-

¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).[6]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds, the ¹⁹F chemical shift can vary, but it typically appears in a well-defined region, distinct from aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Notes |

| ¹H NMR | -COOH | 10 - 12 ppm (broad singlet) | Highly deshielded acidic proton.[5] |

| Aromatic C-H | 7.0 - 9.0 ppm (multiplets) | Signals corresponding to the 5 protons on the quinoline core. | |

| ¹³C NMR | C=O (acid) | 160 - 180 ppm | Characteristic carbonyl carbon of a carboxylic acid.[5] |

| C-F | 155 - 165 ppm (doublet) | Large ¹JCF coupling constant (~250 Hz) is expected.[6] | |

| Aromatic C-H, C-C | 110 - 150 ppm | Remaining 8 aromatic carbon signals. | |

| IR Spectroscopy | O-H (acid) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad stretch for a hydrogen-bonded carboxylic acid. |

| C=O (acid) | 1700 - 1725 cm⁻¹ (strong) | Carbonyl stretch, indicative of the carboxylic acid.[8] | |

| C=C, C=N (aromatic) | 1500 - 1620 cm⁻¹ | Aromatic ring stretching vibrations.[9] | |

| C-F | 1000 - 1100 cm⁻¹ | Carbon-fluorine stretching vibration.[9] | |

| Mass Spectrometry | [M-H]⁻ | 190.03 m/z | Negative ion mode, loss of the acidic proton. |

| (ESI) | [M+H]⁺ | 192.05 m/z | Positive ion mode, protonation of the quinoline nitrogen. |

Synthesis Methodology

The synthesis of substituted quinoline-2-carboxylic acids can be approached through several established routes in organic chemistry. A plausible and efficient strategy involves a multi-step sequence starting from a commercially available substituted aniline. The Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound, is a classic method for forming the quinoline core.[2][10]

A representative synthesis for this compound could be envisioned starting from 2-fluoroaniline.

Caption: Proposed synthetic pathway for this compound.

Representative Synthesis Protocol: Doebner Reaction

Causality: This protocol leverages the Doebner reaction, a reliable three-component method for synthesizing quinoline-4-carboxylic acids.[11] By using a substituted aniline (2-fluoroaniline), the fluorine is incorporated at the desired position. A subsequent oxidative step, if required, would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedländer synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.[12]

Step 1: Reaction Setup

-

To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.

-

In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

-

Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room temperature.

Step 2: Condensation and Cyclization

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

The rationale for heating is to provide the activation energy for both the initial imine formation and the subsequent intramolecular cyclization required to form the dihydroquinoline intermediate.

Step 3: Aromatization and Isolation

-

After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-phenylquinoline-2-carboxylic acid, may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be required to remove the phenyl group, which is a complex and often low-yielding step. More direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key features: the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

-

Carboxylic Acid Group: This is the most reactive site for standard transformations. It can be readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly relevant for pharmaceutical applications and is typically achieved using peptide coupling reagents like HATU or EDC, or via a two-step process involving conversion to the acyl chloride with thionyl chloride (SOCl₂).[4][13][14]

-

Quinoline Ring: The pyridine portion of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion can undergo electrophilic aromatic substitution, but the ring is deactivated by both the pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-positions.[12]

-

Carbon-Fluorine Bond: The C8-F bond is generally strong and stable. However, under forcing conditions, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by other electron-withdrawing groups.[15][16] The high electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.[16]

Representative Protocol: Amide Coupling

Step 1: Activation of Carboxylic Acid

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack.[14]

Step 2: Amine Addition

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development

This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-established pharmacophore, and this specific isomer offers a unique substitution pattern for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. Derivatives of this acid can be elaborated to target specific kinases involved in cancer and inflammatory diseases.[1] A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor.[11]

-

Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for its antibacterial activity.[17] This building block allows for the creation of novel analogs to combat drug-resistant bacteria or to target other microorganisms like parasites.[1]

-

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a lead compound.[1]

Caption: Versatility of this compound in generating diverse bioactive molecules.

Safety and Handling

As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations

| Aspect | Guideline | Rationale |

| PPE | Safety goggles, lab coat, compatible chemical-resistant gloves. | To prevent eye and skin contact with the solid powder or solutions.[18][19] |

| Handling | Use in a well-ventilated chemical fume hood. Avoid creating dust. | To minimize inhalation of airborne particles.[18] |

| Storage | Store in a tightly sealed container in a cool, dry place. | Protects from moisture and atmospheric contaminants.[1] |

| Spills | Sweep up solid spills carefully to avoid dust. Clean area with soap and water. | Standard procedure for non-highly reactive solid chemicals. |

| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[19] |

Protocol: Safe Handling Workflow

-

Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational and the work area is clear. Don appropriate PPE.

-

Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring, which can generate dust.

-

In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing. Be aware that some dissolution processes can be exothermic.

-

Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion

This compound is a strategically designed chemical building block with significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher aiming to leverage this potent scaffold in their work.

References

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (914208-13-2). Retrieved from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Retrieved from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultrafast 19F MAS NMR. (n.d.). Retrieved from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). PubMed Central. Retrieved from [Link]

-

Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. (2020). PubMed Central. Retrieved from [Link]

-

13C NMR with 1H and 19F double decoupling. (n.d.). EPFL. Retrieved from [Link]

-

Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved from [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PubMed Central. Retrieved from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Hairi. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (n.d.). ResearchGate. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). Scinapse. Retrieved from [Link]

-

Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. (n.d.). MDPI. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. growingscience.com [growingscience.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

Physical and chemical properties of 8-Fluoroquinoline-2-carboxylic acid

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid

Introduction: The Strategic Importance of a Fluorinated Scaffold

This compound (CAS No. 914208-13-2) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core substituted with a fluorine atom and a carboxylic acid group, provides a unique combination of electronic properties, reactivity, and metabolic stability. This guide offers a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its applications, tailored for researchers, chemists, and professionals in drug development. The strategic placement of the fluorine atom is particularly noteworthy, as fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[1] Consequently, this scaffold is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobial and antiparasitic agents.[1]

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. This compound possesses a rigid, planar quinoline ring system. The fluorine atom at position 8 and the carboxylic acid at position 2 are key to its distinct properties.

-

Molecular Formula: C₁₀H₆FNO₂[2]

-

Molecular Weight: 191.16 g/mol [2]

-

SMILES: O=C(O)C1=NC2=C(C=C1)C=CC=C2F[2]

-

InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, storage conditions, and handling procedures.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126.3 °C | [3] |

| Boiling Point (Predicted) | 342.51 °C | [3] |

| Density (Predicted) | 1.44 g/cm³ | [3] |

| Water Solubility (Predicted) | 790.62 mg/L | [3] |

| Flash Point (Predicted) | 164.87 °C | [3] |

| Storage | 2-8 °C, in a tightly sealed container, protected from moisture and direct sunlight. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this molecule is governed by the interplay between the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the quinoline nitrogen.

Caption: Key reactive sites of this compound.

Acidity and Basicity

-

Quinoline Nitrogen (pKa₂): The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated in acidic media. The acidity of the conjugate acid is also influenced by the substituents.

Reactivity of the Carboxylic Acid Group

The -COOH group undergoes reactions typical of carboxylic acids, serving as a versatile handle for synthetic transformations.[4][5]

-

Amide Formation: This is one of the most critical reactions for drug development. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form an amide.[6][7] This is a standard method for building more complex molecular architectures.

-

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via the acid chloride intermediate yields the corresponding ester.

-

Chelation: The arrangement of the carboxylic acid and the quinoline nitrogen allows it to act as a bidentate chelating agent for various metal ions, a property explored in the broader class of hydroxyquinoline carboxylic acids.[7][8]

Reactivity of the Fluorinated Quinoline Ring

The presence of both the fluorine atom and the carboxylic acid group significantly influences the reactivity of the aromatic system. Both are electron-withdrawing groups, which deactivates the ring toward electrophilic aromatic substitution. Conversely, this electronic profile makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of fluoroquinolone antibiotics where a substituent at a nearby position is displaced by a nucleophile.[9]

Spectroscopic Profile

While specific spectral data for this compound requires experimental acquisition, its characteristic features can be predicted based on its functional groups.

-

¹H NMR: The proton of the carboxylic acid (–OH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[10] The aromatic protons on the quinoline ring would appear between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would likely produce a signal in the 160-180 ppm region.[10] The aromatic carbons would appear between 110-150 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic acid group. A very broad O-H stretching band from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[10]

-

Mass Spectrometry: The monoisotopic mass is 191.03825 Da.[11] Mass spectrometry would show a prominent molecular ion peak, and fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed as self-validating systems where the rationale for each step is clear and contributes to the reliability of the outcome.

Protocol 1: Synthesis of an Amide Derivative via Acid Chloride

This protocol details a robust method for coupling this compound with a generic primary amine (R-NH₂). The conversion to an acid chloride intermediate ensures high reactivity and yield.

Objective: To synthesize 8-fluoro-N-alkyl/aryl-quinoline-2-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Primary amine (R-NH₂)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Activation (Acid Chloride Formation):

-

Step 1.1: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Step 1.2: Add anhydrous DCM (approx. 10 mL per mmol of acid). Stir to suspend the solid.

-

Step 1.3: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a highly reactive and hazardous reagent; slow addition at low temperature controls the exothermic reaction and minimizes side products.

-

Step 1.4: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor reaction completion by TLC or LC-MS. Rationale: Reflux ensures complete conversion to the acid chloride. The intermediate is typically not isolated.

-

Step 1.5: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical as it would quench the amine in the next step.

-

-

Amide Coupling:

-

Step 2.1: Re-dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

-

Step 2.2: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. Expertise: TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

-

Step 2.3: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.

-

Step 2.4: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Step 3.1: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Step 3.2: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and finally brine. System Validation: Each wash removes specific impurities, ensuring a cleaner crude product.

-

Step 3.3: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 3.4: Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.

-

Caption: Workflow for the synthesis of an amide derivative.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related fluoroquinolines and carboxylic acids suggest the following precautions.[12][13]

-

Hazards: May cause skin, eye, and respiratory irritation.[12][13] The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent degradation.[1]

References

-

This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. [Link]

-

This compound - Amerigo Scientific. [Link]

-

8-fluoroquinoline-2,4-quinolinedicarboxylic acid - Chemical Synthesis Database. [Link]

-

6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]

-

This compound (C10H6FNO2) - PubChemLite. [Link]

-

The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

-

Reactivity of carboxylic acid derivatives | Organic chemistry | Khan Academy - YouTube. [Link]

-

Reactivity of carboxylic acid derivatives (video) - Khan Academy. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 12. aksci.com [aksci.com]

- 13. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. 8-Fluoroquinoline-2-carboxylic acid stands as a pivotal building block in medicinal chemistry, embodying the strategic advantage of fluorination. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties

This compound is a white crystalline solid that serves as a versatile scaffold for chemical modification.[1] Its core structure, a quinoline ring fluorinated at the 8-position and carboxylated at the 2-position, provides a unique combination of rigidity and reactive handles for further synthetic elaboration.

| Property | Value | Source |

| CAS Number | 914208-13-2 | [2] |

| Molecular Formula | C₁₀H₆FNO₂ | [2] |

| Molecular Weight | 191.16 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Storage | Room temperature, in a tightly sealed container, protected from moisture and direct sunlight | [1] |

Synthesis of the this compound Scaffold

General Synthetic Workflow

The synthesis typically commences with a suitably substituted aniline, in this case, 2-fluoroaniline. This is followed by a cyclization reaction to construct the quinoline core.

Caption: Generalized synthetic pathway to the this compound core.

Core Applications in Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its utility is most prominent in the development of kinase inhibitors and novel antimicrobial agents.[1] The fluorinated quinoline scaffold has been shown to enhance metabolic stability, a desirable trait in drug candidates.[1]

Intermediate for Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of oncology drug development. The quinoline core of this compound can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of specific kinases.

For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4] This highlights the potential of the 8-fluoro-substituted heterocyclic carboxylic acid motif in designing targeted cancer therapies.

The following is a generalized protocol for the amide coupling of this compound with a hypothetical amine, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Amine of interest (e.g., aniline derivative)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Protocol:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine of interest (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Caption: A typical experimental workflow for amide coupling.

Building Block for Novel Antimicrobial Agents

The quinolone core is the defining feature of a major class of antibiotics, the fluoroquinolones. These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

While this compound itself is not a marketed antibiotic, it serves as a crucial starting material for the synthesis of novel fluoroquinolone derivatives. The carboxylic acid group can be modified, and various substituents can be introduced at other positions on the quinoline ring to modulate the antibacterial spectrum, potency, and pharmacokinetic properties. For example, studies on 8-nitrofluoroquinolone derivatives have demonstrated that modifications at the C-7 position can lead to potent activity against Gram-positive bacteria like S. aureus.[6]

Caption: Mechanism of action of fluoroquinolone antibiotics.

The following is a generalized protocol to assess the antibacterial activity of a novel compound synthesized from this compound.

Objective: To determine the zone of inhibition of a test compound against a specific bacterial strain.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Positive control (e.g., ciprofloxacin)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cotton swabs

-

Sterile well borer

Protocol:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

Using a sterile well borer, create uniform wells in the agar.

-

Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery. Its fluorinated quinoline core provides a robust and versatile platform for the synthesis of novel therapeutic agents. As researchers continue to explore new chemical space in the quest for more effective and safer drugs, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to leverage its potential in their own drug development endeavors.

References

- Al-Hiari, Y., et al. (2007).

- Al-Tel, T. H., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2).

- Al-Hiari, Y. M., et al. (2007).

-

Koga, H. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Retrieved from [Link]

- European Patent Office. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Google Patents.

- Sato, K., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(5), 779-783.

-

Chemchart. (n.d.). This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

- Al-Bayati, F. I. H., et al. (2023). In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-14.

- Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.

- El-Sayed, M. A. A., et al. (2020). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 71(1), 241-250.

-

MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4964.

- El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)

-

El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Retrieved from [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound DiscoveryCPR 914208-13-2 [sigmaaldrich.com]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid: A Technical Guide

Introduction

8-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, unambiguous structural characterization is a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

When setting up NMR experiments for a novel compound like this compound, the choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton, which minimizes interference from residual water. For this analysis, we will predict the spectra in DMSO-d₆. The magnetic field strength (e.g., 500 MHz for ¹H) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show five signals in the aromatic region and a broad singlet for the carboxylic acid proton. The fluorine atom at the 8-position will induce through-space and through-bond couplings with neighboring protons, providing key structural information.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~13.5 | br s | - | COOH |

| ~8.4 | d | ~8.5 | H4 |

| ~8.2 | d | ~8.5 | H3 |

| ~8.0 | dd | ~8.0, 1.5 | H5 |

| ~7.8 | ddd | ~8.0, 8.0, 5.0 | H6 |

| ~7.6 | dd | ~8.0, 10.0 | H7 |

Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding.[2] The protons on the quinoline ring system will be deshielded, appearing in the aromatic region. H3 and H4 will likely be doublets due to their coupling to each other. The protons on the fluorinated ring (H5, H6, and H7) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants are estimations based on related fluoroquinoline structures.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

| Predicted Chemical Shift (δ, ppm) | ¹JCF (Hz) | Assignment |

| ~166 | - | COOH |

| ~158 | ~250 | C8 |

| ~148 | - | C2 |

| ~145 | - | C8a |

| ~138 | - | C4 |

| ~132 | ~10 | C6 |

| ~130 | - | C4a |

| ~125 | ~5 | C5 |

| ~122 | - | C3 |

| ~118 | ~15 | C7 |

Interpretation: The carboxylic acid carbonyl carbon will appear at the most downfield position (~166 ppm).[2] The most notable feature will be the signal for C8, which will be a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a carbon directly bonded to fluorine. Other carbons in the fluorinated ring (C6, C5, and C7) will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For this compound, a single signal is expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -110 | m | - |

Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, a chemical shift of around -110 ppm (relative to CFCl₃) is a reasonable estimate.[4] The signal will likely be a multiplet due to couplings with the neighboring protons (H7 and the proton on the adjacent ring system).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range based on the predicted chemical shift (e.g., -50 to -150 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium | C=C and C=N stretches | Aromatic Ring |

| ~1250 | Strong | C-F stretch | Aryl-Fluoride |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

Interpretation: The most characteristic feature of the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears as a wide band from 3300 to 2500 cm⁻¹.[5] This broadness is due to hydrogen bonding.[5] The strong carbonyl (C=O) stretch is expected around 1710 cm⁻¹, a typical value for an aromatic carboxylic acid.[5] The presence of the quinoline ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. A strong absorption corresponding to the C-F stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 191.16 g/mol ), the following fragments are expected in an electron ionization (EI) mass spectrum.[6]

| Predicted m/z | Proposed Fragment | Loss |

| 191 | [M]⁺˙ | - |

| 174 | [M - OH]⁺ | OH |

| 146 | [M - COOH]⁺ | COOH |

| 119 | [C₈H₄FN]⁺ | CO |

Interpretation: The molecular ion peak ([M]⁺˙) is expected at m/z 191. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da), leading to peaks at m/z 174 and 146, respectively.[7] Subsequent fragmentation of the quinoline ring, such as the loss of CO from the fragment at m/z 146, could lead to a peak at m/z 119. The presence of fluorine will also influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with an electrospray ionization (ESI) source.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

-

MS Data Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Perform a full scan to determine the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Enduring Versatility of the Fluoroquinolone Scaffold

An In-depth Technical Guide to the Biological Activity of Fluoroquinolone Derivatives

Fluoroquinolones represent a class of synthetic antibiotics renowned for their broad-spectrum antibacterial activity and favorable pharmacokinetic properties.[1] First introduced in the 1960s with nalidixic acid, the core quinolone structure has undergone extensive chemical modifications, leading to the development of highly potent fluoroquinolone derivatives.[2][3] These agents have become indispensable in treating a wide array of bacterial infections, from urinary tract to respiratory infections.[4][5]

The primary mechanism of their antibacterial action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] By targeting the machinery of DNA replication, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.[6] However, the biological activity of this versatile chemical scaffold is not confined to bacteria. Decades of research and strategic molecular modifications have repurposed fluoroquinolone derivatives into potent agents with significant anticancer, antiviral, and antifungal properties, opening new avenues for therapeutic development.[8][9][10] This guide provides a detailed exploration of the multifaceted biological activities of fluoroquinolone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their efficacy.

Part 1: The Core Directive - Antibacterial Activity

The foundational biological activity of fluoroquinolones lies in their potent inhibition of bacterial DNA synthesis.[7] This is achieved by targeting two enzymes critical for managing DNA topology during replication.[11]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Fluoroquinolones are bactericidal agents that interfere with DNA replication by trapping essential type II topoisomerase enzymes on the DNA strand.[12]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for relieving the topological stress that accumulates ahead of the replication fork.[6][11] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[11][13]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes after replication is complete, allowing them to segregate into daughter cells.[6][11] In many Gram-positive bacteria, topoisomerase IV is the primary target.[11][14]

Fluoroquinolones stabilize the transient enzyme-DNA complexes, known as cleavage complexes, where the DNA is cut to allow for strand passage.[6][11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that block the progression of the replication fork, trigger the SOS response, and ultimately lead to cell death.[6][12]

Caption: Fluoroquinolone antibacterial mechanism of action.

Structure-Activity Relationships (SAR)

The potency and spectrum of fluoroquinolones are heavily influenced by the substituents at various positions of their core structure.[2][15] Strategic modifications have led to the classification of these drugs into different generations, each with improved activity.[4]

| Position | Substituent/Modification | Impact on Biological Activity |

| N-1 | Cyclopropyl, Ethyl, Phenyl groups | The N-1 substituent is crucial for activity. A cyclopropyl group often increases potency against both Gram-positive and Gram-negative bacteria compared to an ethyl group.[16][17] |

| C-3 | Carboxylic acid | This group is essential for binding to DNA gyrase and for antibacterial activity.[18][19] Modifications here can shift activity towards anticancer properties.[16] |

| C-6 | Fluorine atom | The defining feature of fluoroquinolones. The fluorine atom at C-6 significantly enhances cell penetration and DNA gyrase inhibition, broadening the antibacterial spectrum.[2][20] |

| C-7 | Piperazine, Pyrrolidine rings | Substitutions at C-7 profoundly influence the spectrum of activity, pharmacokinetics, and target preference.[2] A piperazinyl ring enhances activity, particularly against Pseudomonas aeruginosa.[20] |

| C-8 | Methoxy, Halogen groups | A C-8 methoxy group can enhance activity and reduce the likelihood of resistance development by requiring mutations in both target enzymes for resistance to emerge.[21] |

Mechanisms of Bacterial Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which primarily occurs through two mechanisms.[14][22][23]

-

Target Enzyme Modification: This is the most common mechanism.[12] Spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.[6][12] High-level resistance often requires the accumulation of mutations in both primary and secondary targets.[11][21]

-

Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of fluoroquinolones by either reducing drug influx or actively pumping the drug out.[6][22]

-

Efflux Pumps: Overexpression of native, energy-dependent efflux pumps can actively transport fluoroquinolones out of the cell, conferring low-level resistance.[11][22]

-

Reduced Influx: In Gram-negative bacteria, mutations that alter or reduce the expression of outer membrane porin channels can decrease the influx of the drug.[6]

-

Caption: Primary mechanisms of bacterial resistance to fluoroquinolones.

Part 2: Expanding the Therapeutic Horizon

Drug repositioning efforts have revealed that fluoroquinolone derivatives possess significant therapeutic potential beyond their antibacterial role.[8][10] By targeting homologous enzymes in eukaryotic cells or engaging in other cellular interactions, these compounds have emerged as promising leads in oncology, virology, and mycology.

Anticancer Activity

The similarity between bacterial type II topoisomerases and human topoisomerase II (Topo II) makes the latter a viable target for fluoroquinolone derivatives.[24][25] Many anticancer drugs, such as doxorubicin and etoposide, function as Topo II poisons.[24]

-

Mechanism of Action: Certain fluoroquinolone derivatives inhibit human Topo II, leading to the stabilization of cleavage complexes, DNA damage, and the induction of apoptosis (programmed cell death) in cancer cells.[8][16] This cytotoxic effect can also involve cell cycle arrest, typically at the G2/M or S phase, preventing cancer cell proliferation.[8][26][27]

-

SAR for Anticancer Activity: Converting antibacterial fluoroquinolones into anticancer agents often involves modifications at the C-7 piperazinyl ring and the C-3 carboxylic acid group.[24][25] These changes can enhance lipophilicity and improve interaction with human Topo II.[16] For instance, the synthesis of ciprofloxacin hybrids with N-acetylarylhydrazone or oxadiazole scaffolds at the piperazine ring has yielded compounds with strong activity against various human cancer cell lines.[8]

Caption: Anticancer mechanism of fluoroquinolone derivatives.

-

Quantitative Data on Cytotoxicity:

| Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

| Ciprofloxacin-Thiadiazole Hybrid (40) | MCF-7 (Breast) | 3.58 | Doxorubicin | - |

| Ciprofloxacin-Thiadiazole Hybrid (43) | SKOV-3 (Ovarian) | 5.08 | Doxorubicin | - |

| Ciprofloxacin-Thiadiazole Hybrid (47) | A549 (Lung) | 5.50 | Doxorubicin | - |

| Ciprofloxacin-Chalcone Hybrid (97) | HepG2 (Liver) | 22.09 | Doxorubicin | - |

| Ciprofloxacin Hydrazide Analog (II) | NCI-60 (Mean) | 3.30 | Etoposide | >100 |

| Ciprofloxacin Hydrazide Analog (IIIb) | NCI-60 (Mean) | 2.45 | Etoposide | >100 |

Data synthesized from multiple sources.[8][28][29]

Antiviral and Antifungal Activities

The broad biological activity of fluoroquinolones extends to other microorganisms and viruses.[9]

-

Antiviral Activity: Certain fluoroquinolones have demonstrated efficacy against a range of DNA and RNA viruses.[9] For instance, ciprofloxacin, ofloxacin, and others have shown activity against Hepatitis C virus (HCV), BK polyomavirus, and simian virus 40 (SV40).[9] The mechanism can involve the inhibition of viral enzymes like helicase or reverse transcriptase.[9] Some derivatives, such as K-12, have shown potent anti-HIV activity by inhibiting viral replication at the transcriptional level.[18][30] However, activity against some viruses like SARS-CoV-2 has been found to be low and require high concentrations.[31][32]

-

Antifungal Activity: The primary antifungal mechanism is believed to be the inhibition of fungal topoisomerase II, which is homologous to the bacterial enzymes.[9] Derivatives of ciprofloxacin have demonstrated activity against Candida species.[8][29] Furthermore, some fluoroquinolones can act synergistically with other antifungal agents.[9] For example, certain derivatives have been shown to potentiate the activity of echinocandins (e.g., caspofungin) against Aspergillus fumigatus.[33][34]

Part 3: Key Experimental Protocols

Validating the biological activity of novel fluoroquinolone derivatives requires robust and standardized experimental methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram

Caption: Experimental workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the fluoroquinolone derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add 100 µL of the drug stock solution (at 4x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

-

-

Preparation of Inoculum:

-

From a fresh agar plate, pick several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

-

Add 50 µL of sterile broth to well 12 (sterility control).

-

The final volume in each well is 100 µL.

-

Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, inspect the plate for turbidity. The MIC is the lowest concentration of the fluoroquinolone derivative at which there is no visible bacterial growth.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) under standard conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the fluoroquinolone derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only).

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Part 4: Clinical Considerations and Future Perspectives

While fluoroquinolones are effective, their use is tempered by the risk of significant adverse events and growing bacterial resistance.[1][35] Prescribers must weigh the benefits against potential risks such as tendinopathy, tendon rupture, peripheral neuropathy, central nervous system effects, and aortic aneurysm.[1][36][37] Regulatory agencies advise reserving fluoroquinolones for infections where alternative antibiotic options are not available or suitable.[37]

The future of fluoroquinolone derivatives lies in the rational design of novel compounds that can circumvent existing resistance mechanisms and exhibit targeted polypharmacology.[13][38] Key areas of development include:

-

Hybrids and Conjugates: Creating hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores to engage multiple cellular targets simultaneously, potentially reducing the likelihood of resistance.[13][39]

-

Enhanced Selectivity: Fine-tuning the structure of derivatives to increase their affinity for cancer-specific targets (like human Topo II) while minimizing toxicity to healthy cells.[27][40]

-

Combating Resistance: Developing derivatives that are poor substrates for bacterial efflux pumps or that can effectively inhibit mutated target enzymes.[13][21]

The fluoroquinolone core remains a privileged scaffold in medicinal chemistry. Its proven ability to interact with critical cellular machinery, combined with its synthetic tractability, ensures that its derivatives will continue to be a fertile ground for the discovery of next-generation therapeutic agents for a wide spectrum of diseases.

References

- Recent Development of Fluoroquinolone Deriv

- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic.

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC.

- Mechanisms of quinolone resistance - PubMed.

- Mechanisms of Resistance to Quinolones | Clinical Infectious Diseases - Oxford Academic.

- Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - NIH.

- Structure-activity relationship of fluoroquinolones as anticancer agents.

- Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone deriv

- Classification and structure-activity rel

- Antiviral Properties of Quinolone-Based Drugs - PubMed.

- DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance | PNAS.

- The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus | Bioscience Reports | Portland Press.

- (PDF)

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed.

- The most recent updates on the anticancer potential of fluoroquinolones: a mini review - Taylor & Francis Online.

- The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumig

- Recent Development of Fluoroquinolone Deriv

- Towards anticancer fluoroquinolones: A review article - ResearchG

- Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases.

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed.

- New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed.

- Structure-activity relationships of the fluoroquinolones - ASM Journals.

- Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid deriv

- Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - MDPI.

- SAR of Quinolones - YouTube.

- Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed.

- Fluoroquinolones' Biological Activities against Labor

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH.

- Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC - PubMed Central.

- The antibacterial activity of fluoroquinolone derivatives: An upd

- Recent Development of Fluoroquinolone Deriv

- Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing.

- Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net.

- Fluoroquinolone antibiotics and adverse events - PMC - PubMed Central - NIH.

- Fluoroquinolones: Pharmacology, Adverse Effects and Contraindic

- Fluoroquinolones: Safety, Risks, and Side Effects - WebMD.

- Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC.

- Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid deriv

- Full article: Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - Taylor & Francis Online.

- Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC.

Sources

- 1. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. pnas.org [pnas.org]

- 22. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. news-medical.net [news-medical.net]

- 28. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 30. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Fluoroquinolone Antibiotics Exhibit Low Antiviral Activity against SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. portlandpress.com [portlandpress.com]